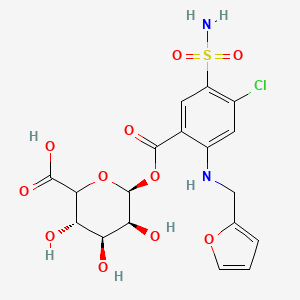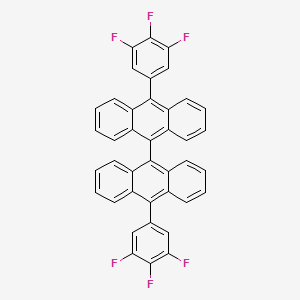
10,10'-Bis(3,4,5-trifluorophenyl)-9,9'-bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features two anthracene units connected through a central bond, with each anthracene unit substituted with trifluorophenyl groups. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene typically involves the coupling of two anthracene units with trifluorophenyl groups. Common synthetic routes may include:
Suzuki Coupling Reaction: This method involves the reaction of a boronic acid derivative of anthracene with a trifluorophenyl halide in the presence of a palladium catalyst.
Stille Coupling Reaction: Similar to the Suzuki method, this reaction uses a stannane derivative of anthracene and a trifluorophenyl halide with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity. This could include:
High-Pressure Reactors: To enhance reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
化学反応の分析
Types of Reactions
10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the anthracene or trifluorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene or trifluorophenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying molecular interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism by which 10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene exerts its effects involves interactions with molecular targets and pathways. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Electron Transfer: Participation in redox reactions due to its conjugated structure.
Fluorine Interactions: The presence of fluorine atoms can influence the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
9,9’-Bianthracene: Lacks the trifluorophenyl substitution, resulting in different reactivity and properties.
10,10’-Bis(phenyl)-9,9’-bianthracene: Similar structure but without fluorine atoms, leading to lower stability and different applications.
特性
分子式 |
C40H20F6 |
|---|---|
分子量 |
614.6 g/mol |
IUPAC名 |
9-(3,4,5-trifluorophenyl)-10-[10-(3,4,5-trifluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H20F6/c41-31-17-21(18-32(42)39(31)45)35-23-9-1-5-13-27(23)37(28-14-6-2-10-24(28)35)38-29-15-7-3-11-25(29)36(26-12-4-8-16-30(26)38)22-19-33(43)40(46)34(44)20-22/h1-20H |
InChIキー |
ZBLKMRSNWURQJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=C(C(=C7)F)F)F)C8=CC(=C(C(=C8)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
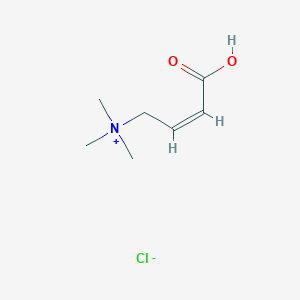
![[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14116232.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)
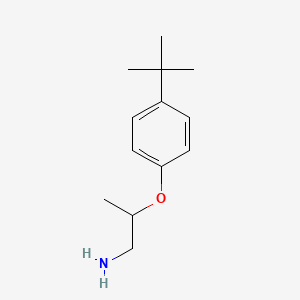
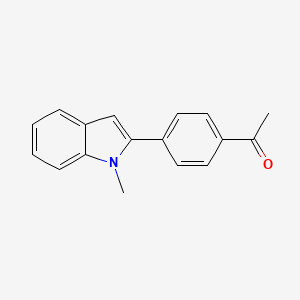

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
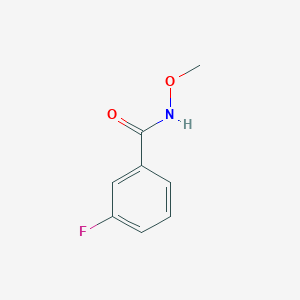
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
